molecular formula C10H9NO B1281045 6-Methylquinolin-2(1H)-one CAS No. 4053-34-3

6-Methylquinolin-2(1H)-one

Cat. No.: B1281045
CAS No.: 4053-34-3
M. Wt: 159.18 g/mol
InChI Key: LOUXUHOSYWFSHV-UHFFFAOYSA-N
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Description

6-Methylquinolin-2(1H)-one is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methyl group at the 6th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylquinolin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzyl ketones with acetic anhydride. The reaction typically requires heating under reflux conditions to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methylquinolin-2-ol.

    Substitution: Electrophilic substitution reactions can occur at the 3rd or 4th position of the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-Methylquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methylquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl and keto groups.

    6-Methylquinoline: Similar structure but lacks the keto group.

    2-Quinolinone: Lacks the methyl group at the 6th position.

Uniqueness: 6-Methylquinolin-2(1H)-one is unique due to the presence of both the methyl and keto groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and broaden its range of applications compared to its analogs.

Properties

IUPAC Name

6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXUHOSYWFSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481812
Record name 6-METHYLQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4053-34-3
Record name 6-Methylquinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4053-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-METHYLQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylquinolin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound is prepared from p-toluidine and cinnamoyl chloride according to the procedure described in Synthesis 1975, 739. The crude product obtained is triturated in Et2O/hexanes and filtered to give the title compound as a beige solid which is used in the subsequent step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key structural features of 6-Methylquinolin-2(1H)-one and how is it typically characterized?

A1: this compound is a heterocyclic compound featuring a quinoline core with a methyl group at the 6th position and a carbonyl group at the 2nd position. This structure allows for various derivatizations and modifications, leading to a range of biological activities.

  • Spectroscopic Data: Researchers commonly employ techniques like IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of synthesized this compound derivatives. [, , , , ] For instance, the presence of characteristic peaks in the NMR spectra, corresponding to the protons and carbons in the quinoline ring system and the methyl group, provides strong evidence for its structure.

Q2: The provided research mentions synthesizing various derivatives of this compound. What is one approach to achieving this, and what are the potential benefits?

A2: One efficient method for synthesizing diverse 12-methyl-7-phenylbenzo[h]naphtho[b][1,6]naphthyridin-8-one derivatives, which are structurally related to this compound, involves a multi-component reaction. [] This reaction uses 4-hydroxy-6-methylquinolin-2(1H)-one, 1-naphthylamine, and various aldehydes under microwave irradiation. This approach offers several advantages:

    Q3: The research indicates that certain derivatives of this compound show promising anticancer activity. Could you elaborate on the structure-activity relationship (SAR) findings?

    A3: While the provided papers don't delve deeply into the SAR of this compound itself regarding anticancer activity, one study describes the synthesis and evaluation of cyclometalated iridium(III) complexes containing terpyridyl-based ligands derived from this compound. [] This research offers insights into how structural modifications influence the biological activity:

      Q4: Beyond anticancer activity, are there other areas where the biological activity of this compound derivatives is being explored?

      A4: Yes, researchers are actively investigating the potential of this compound derivatives in other therapeutic areas. One study identified a novel α1B-adrenoceptor antagonist based on the this compound scaffold. []

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